
プラチコシドE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platycoside E is a triterpenoid saponin compound primarily found in the roots of Platycodon grandiflorum, commonly known as balloon flower. This compound is part of a larger group of platycosides, which are known for their diverse pharmacological activities. Platycoside E has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive saponins.
Biology: Studied for its role in modulating cellular processes and gene expression.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the production of nutraceuticals and functional foods due to its health benefits.
生化学分析
Biochemical Properties
Platycoside E can be enzymatically converted to platycodin D via β-D-glucosidase hydrolysis . This interaction with β-D-glucosidase, an enzyme that breaks down glycosidic bonds, is a key aspect of its biochemical role .
Cellular Effects
Platycodin D is known for its various nutraceutical activities, which could imply potential cellular impacts of Platycoside E .
Molecular Mechanism
The molecular mechanism of Platycoside E largely involves its conversion to platycodin D. This process is facilitated by the enzyme β-D-glucosidase, which hydrolyzes the sugar moieties of Platycoside E, transforming it into platycodin D .
Temporal Effects in Laboratory Settings
Research on the temporal effects of Platycoside E in laboratory settings is limited. Its stability and potential long-term effects on cellular function could be inferred from studies on platycodin D, its derivative .
Metabolic Pathways
Platycoside E is involved in the biosynthetic pathway of platycodin D, with β-D-glucosidase playing a crucial role in this process
準備方法
Synthetic Routes and Reaction Conditions: Platycoside E can be synthesized through enzymatic hydrolysis of its precursor compounds. The enzymatic preparation involves the use of glycoside hydrolases, such as snailase, which can transform deapio-platycoside E and platycoside E into their respective products with high conversion efficiency . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods: Industrial production of platycosides, including Platycoside E, often involves extraction from the roots of Platycodon grandiflorum. The extraction process typically includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to column chromatography for purification . High-speed counter-current chromatography has also been employed for the comprehensive separation of platycosides .
化学反応の分析
Types of Reactions: Platycoside E undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of platycoside E can be catalyzed by β-glucosidase, leading to the formation of platycodin D . Oxidation reactions can modify the functional groups on the platycoside molecule, potentially altering its bioactivity .
Common Reagents and Conditions:
Hydrolysis: β-glucosidase enzyme, optimal pH 6.0, temperature 40°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products:
Hydrolysis: Platycodin D.
Oxidation: Various oxidized derivatives of platycoside E.
作用機序
Platycoside E exerts its effects through multiple molecular pathways. It has been shown to inhibit the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Platycoside E also affects gene expression related to apoptosis and cell proliferation, contributing to its anti-cancer properties .
類似化合物との比較
Platycoside E is structurally similar to other platycosides, such as platycodin D and platycoside D. it is unique in its specific sugar moieties and glycosidic linkages, which contribute to its distinct bioactivity . Similar compounds include:
特性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYJZBVJYXHEK-SNQGWRGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
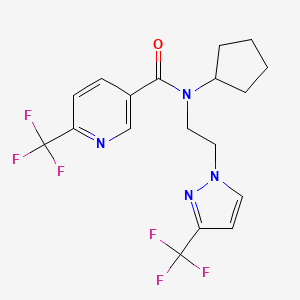
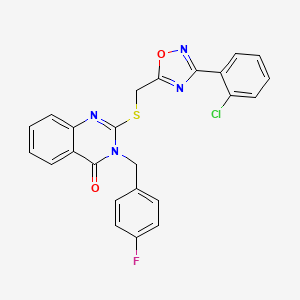
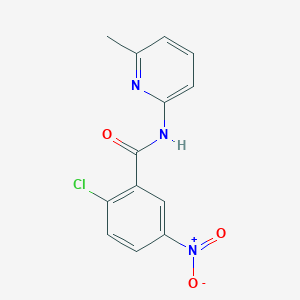
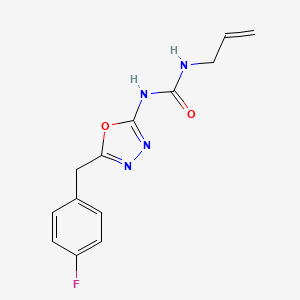
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
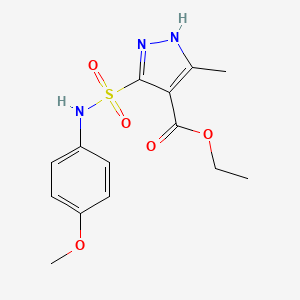
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)
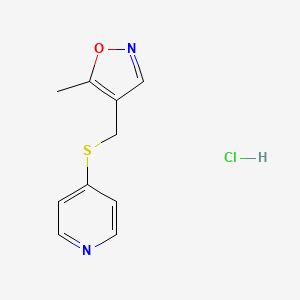

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
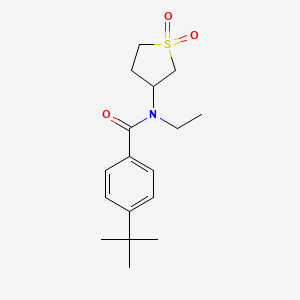
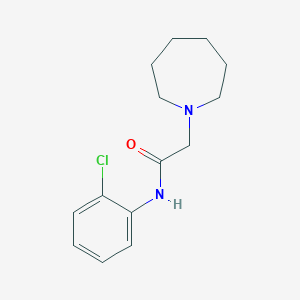
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/new.no-structure.jpg)
